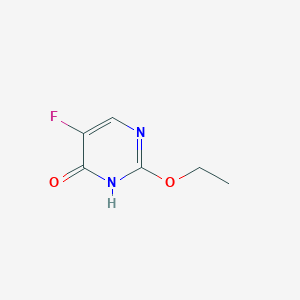

2-Ethoxy-5-fluorouracil

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethoxy-5-fluoro-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREDGJFKPWBNRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=O)N1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057776 |

Source

|

| Record name | 2-Ethoxy-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56177-80-1 |

Source

|

| Record name | 2-Ethoxy-5-fluoro-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56177-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-5-fluorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056177801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-5-fluoro-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXY-5-FLUOROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15FS54053U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2-Ethoxy-5-fluorouracil

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of 2-Ethoxy-5-fluorouracil is not extensively available in publicly accessible literature. This guide provides a detailed analysis of the well-established mechanism of its parent compound, 5-fluorouracil (5-FU), and posits a scientifically-grounded hypothesis on the potential role of the 2-ethoxy modification.

Introduction: The Clinical Significance of 5-Fluorouracil and its Analogs

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for several decades, widely employed in the treatment of solid tumors, including colorectal, breast, gastric, and pancreatic cancers.[1] It functions as an antimetabolite, interfering with DNA and RNA synthesis to induce cytotoxicity in rapidly proliferating cancer cells.[1] However, its clinical utility can be limited by a short plasma half-life, non-specific toxicity, and the development of drug resistance.[2] This has spurred the development of numerous 5-FU derivatives and prodrugs aimed at improving its therapeutic index, bioavailability, and tumor-specific targeting.[2][3] this compound is one such analog, and understanding its mechanism of action is critical for its potential development and clinical application.

The Core Mechanism of Action: Insights from 5-Fluorouracil

The cytotoxic effects of 5-FU are mediated through its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[4][5]

Inhibition of Thymidylate Synthase (TS)

The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS) by its active metabolite, FdUMP.[1] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[6] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH2THF), effectively blocking the enzyme's active site.[1] The depletion of the dTMP pool leads to an imbalance of deoxynucleotides, ultimately causing "thymineless death" in rapidly dividing cancer cells.[1]

Incorporation into RNA and DNA

The other active metabolites of 5-FU, FUTP and FdUTP, exert their cytotoxic effects through incorporation into RNA and DNA, respectively.

-

RNA Disruption: FUTP is incorporated into various RNA species in place of uridine triphosphate (UTP), leading to disruptions in RNA processing, maturation, and function.[4] Recent studies have highlighted that this interference with ribosomal RNA (rRNA) synthesis is a significant contributor to 5-FU's cytotoxicity in gastrointestinal cancers.[7]

-

DNA Damage: FdUTP can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP).[4] This incorporation can lead to DNA fragmentation and instability, further contributing to cell death.[5]

The metabolic activation of 5-FU is a complex process involving several enzymes.[4][8]

Quantitative Data for 5-Fluorouracil

The cytotoxic activity of 5-FU varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cell Line | Cancer Type | IC50 (µM) of 5-FU |

| K562 | Leukemia | Data varies |

| B16 | Melanoma | Data varies |

| CHO | Chinese Hamster Ovary | Data varies |

| A549 | Non-small cell lung cancer | Data varies |

| OVCAR-3 | Ovarian cancer | Data varies |

| SGC7901 | Gastric cancer | Data varies |

| MCF-7 | Breast cancer | Data varies |

| HepG2 | Liver cancer | Data varies |

Note: Specific IC50 values for 5-FU are highly dependent on the experimental conditions (e.g., exposure time, cell density) and are therefore presented as variable. Researchers should consult specific literature for detailed values.[3][6]

Experimental Protocols for Elucidating the Mechanism of Action

Several key experiments are employed to investigate the mechanism of action of fluoropyrimidines like 5-FU.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.[9][10][11]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[9]

-

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[12]

-

Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan formation.[9][12]

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).[10][12]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[12] The IC50 value is then calculated.

-

Thymidylate Synthase (TS) Inhibition Assay

This assay directly measures the effect of a compound on the enzymatic activity of TS.

-

Principle: The activity of TS can be determined by measuring the release of tritium (³H) from [5-³H]dUMP as it is converted to dTMP.[13][14]

-

Methodology:

-

Cell Lysate Preparation: A protein extract is prepared from cancer cells.

-

Reaction Mixture: The cell lysate is incubated with a reaction mixture containing [5-³H]dUMP and the cofactor 5,10-methylenetetrahydrofolate.

-

Inhibitor Addition: The test compound is added to the reaction mixture.

-

Tritium Measurement: The amount of tritiated water produced is quantified using a scintillation counter. A decrease in tritium release in the presence of the test compound indicates TS inhibition.[14]

-

The Potential Role of the 2-Ethoxy Modification

While specific data for this compound is scarce, we can hypothesize its role based on established principles of medicinal chemistry and prodrug design. The addition of an ethoxy group at the 2-position of the uracil ring could potentially influence the compound in several ways:

-

Prodrug Strategy: The 2-ethoxy group may render the molecule inactive in its initial form, requiring enzymatic or chemical conversion to 5-FU within the body. This is a common strategy to improve the pharmacokinetic properties of a drug.[3]

-

Altered Bioavailability and Distribution: The ethoxy group increases the lipophilicity of the molecule compared to 5-FU. This could potentially enhance its absorption after oral administration and alter its distribution in the body, possibly leading to increased accumulation in tumor tissues.

-

Modified Metabolic Activation: The conversion of this compound to 5-FU would be a critical step for its cytotoxic activity. This conversion could be mediated by enzymes that are more prevalent in tumor cells, leading to tumor-selective activation. For example, some 5-FU prodrugs are activated by enzymes like cytochrome P450.[15]

-

Stability: The 2-ethoxy modification might protect the 5-fluorouracil core from rapid degradation in the bloodstream, thereby prolonging its half-life and therapeutic window.

References

- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How 5-fluorouracil acts - Europub [europub.co.uk]

- 6. Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 8. ClinPGx [clinpgx.org]

- 9. benchchem.com [benchchem.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Metabolic activation of R,S-1-(tetrahydro-2-furanyl)-5-fluorouracil (ftorafur) to 5-fluorouracil by soluble enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-5-fluorouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethoxy-5-fluorouracil, a derivative of the widely used antineoplastic agent 5-fluorouracil. The document details its structural characteristics, known and predicted physicochemical parameters, and outlines relevant experimental protocols for its synthesis and characterization. This guide is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development, offering foundational data and methodologies to facilitate further investigation and application of this compound.

Introduction

This compound is a pyrimidine derivative, structurally related to the anti-cancer drug 5-fluorouracil (5-FU). As a modification of 5-FU, it holds potential as a prodrug or an analog with altered pharmacokinetic and pharmacodynamic properties. Understanding the physicochemical characteristics of this compound is fundamental to predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential as a therapeutic agent. This guide summarizes the available data and provides standardized methodologies for its further study.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its biological activity and formulation feasibility. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2-ethoxy-5-fluoro-1H-pyrimidin-4-one | - |

| Synonyms | 2-Ethoxy-5-fluoropyrimidin-4(1H)-one, Fluorouracil Related Compound F | - |

| CAS Number | 56177-80-1 | [1] |

| Molecular Formula | C₆H₇FN₂O₂ | - |

| Molecular Weight | 158.13 g/mol | - |

| Melting Point | 180-184 °C (literature) | [1] |

| Boiling Point | Not available (predicted for 2-Methoxy-5-fluorouracil: 225.1 °C) | - |

| pKa | Not available | - |

| LogP | 0.14 | - |

| Solubility | Data not available. The parent compound, 5-fluorouracil, is sparingly soluble in water and ethanol.[2][3] | - |

Experimental Protocols

Detailed experimental protocols are essential for the replication of results and the standardized assessment of chemical compounds. The following sections outline methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

General Protocol for the Synthesis of 2-Alkoxy-5-fluoropyrimidines:

-

Chlorination of 5-Fluorouracil: 5-fluorouracil is reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, to yield 2,4-dichloro-5-fluoropyrimidine.[4] The reaction is typically carried out at elevated temperatures.

-

Alkoxylation: The resulting 2,4-dichloro-5-fluoropyrimidine is then reacted with a sodium alkoxide, in this case, sodium ethoxide (NaOEt), in an appropriate solvent like ethanol. This reaction proceeds via nucleophilic substitution, where the ethoxy group displaces one of the chlorine atoms, preferentially at the 2-position, to yield 2-ethoxy-4-chloro-5-fluoropyrimidine.

-

Hydrolysis: The remaining chlorine atom at the 4-position is subsequently hydrolyzed to a hydroxyl group to form the uracil ring. This can be achieved by heating with aqueous acid or base.

-

Purification: The final product, this compound, is then purified using standard techniques such as recrystallization or column chromatography.

Note: This is a generalized protocol and specific reaction conditions such as temperature, reaction time, and stoichiometry of reagents would need to be optimized for the synthesis of this compound.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Determination of Boiling Point

As this compound is a solid at room temperature, its boiling point is expected to be significantly higher and may be accompanied by decomposition. If a stable liquid phase can be achieved, the boiling point can be determined.

Methodology (Thiele Tube Method):

-

A small amount of the substance is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end below the surface of the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of pKa

The pKa value indicates the acidity or basicity of a compound and is vital for understanding its ionization state at different pH values.

Methodology (UV-Vis Spectrophotometry):

-

A series of buffer solutions with a range of known pH values are prepared.

-

A stock solution of this compound is prepared in a suitable solvent.

-

Aliquots of the stock solution are added to each buffer solution to a constant final concentration.

-

The UV-Vis spectrum of each solution is recorded.

-

The absorbance at a wavelength where the ionized and un-ionized forms of the compound have different molar absorptivities is plotted against the pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve.

Determination of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties.

Methodology (Shake-Flask Method):

-

A solution of this compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm of the partition coefficient.

Mechanism of Action (Inferred from 5-Fluorouracil)

As a derivative of 5-fluorouracil, this compound is expected to exert its biological effects through similar mechanisms following metabolic activation. The primary mechanism of action of 5-FU involves the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA replication and repair.

The diagram below illustrates the generally accepted metabolic activation and mechanism of action of 5-fluorouracil. It is hypothesized that this compound would be metabolized to 5-fluorouracil to exert its cytotoxic effects.

Caption: Inferred metabolic activation and mechanism of action of this compound.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound.

Caption: General synthetic workflow for this compound.

Caption: Workflow for physicochemical characterization.

Conclusion

This technical guide has compiled the available physicochemical data for this compound and provided generalized experimental protocols for its synthesis and characterization. While key data points such as a definitive boiling point, pKa, and detailed solubility profile are yet to be experimentally determined, the information presented herein serves as a foundational resource for researchers. The inferred mechanism of action, based on its parent compound 5-fluorouracil, suggests its potential as an anticancer agent. Further empirical studies are warranted to fully elucidate the physicochemical properties and biological activity of this compound, which will be crucial for its potential development as a therapeutic candidate.

References

Spectral Analysis of 2-Ethoxy-5-fluorouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 2-Ethoxy-5-fluorouracil, a derivative of the widely used antineoplastic agent 5-fluorouracil. Due to the limited availability of public spectral data for this specific compound, this guide presents expected spectral characteristics based on the analysis of closely related compounds, namely 5-fluorouracil and 2-methoxy-5-fluorouracil. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to facilitate the acquisition and interpretation of spectral data for this and similar molecules.

Data Presentation

The following tables summarize the anticipated quantitative data for the spectral analysis of this compound. These values are estimations based on the known spectral data of analogous compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.8 | br s | 1H | N3-H |

| ~8.0 | d | 1H | H6 |

| ~4.3 | q | 2H | -O-CH₂-CH₃ |

| ~1.3 | t | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C2 |

| ~157 (d) | C4 |

| ~140 (d) | C5 |

| ~125 (d) | C6 |

| ~65 | -O-CH₂-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Note: 'd' indicates a doublet due to coupling with ¹⁹F.

Table 3: Predicted ¹⁹F NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -165 | s |

Note: Chemical shift is relative to CFCl₃.

Table 4: Predicted Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | N-H stretching |

| 2980-2850 | Medium | C-H stretching (aliphatic) |

| ~1720 | Strong | C=O stretching (C4) |

| ~1660 | Strong | C=O stretching (C2) / C=C stretching |

| ~1250 | Strong | C-F stretching |

| ~1100 | Strong | C-O stretching (ethoxy) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 158 | [M]⁺ (Molecular Ion) |

| 130 | [M - C₂H₄]⁺ |

| 113 | [M - OCH₂CH₃]⁺ |

| 85 | [M - C₂H₄ - HNCO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2 seconds, relaxation delay of 5 seconds, and 16 scans.

-

Reference the spectrum to the residual DMSO signal at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

-

Reference the spectrum to the DMSO-d₆ solvent signal at 39.52 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical parameters: spectral width of 200 ppm, acquisition time of 1 second, relaxation delay of 5 seconds, and 64 scans.

-

Use an external reference standard such as trifluoroacetic acid (TFA) or an internal standard.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition:

-

Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range of m/z 40-300.

-

The ion source temperature is typically maintained at 200-250 °C.

-

Mandatory Visualizations

The following diagrams illustrate the workflow for the spectral analysis of this compound.

Caption: Experimental workflow for the comprehensive spectral analysis.

Caption: Logical relationship of spectral data to structural information.

In-Depth Technical Guide on the Biological Activity of 2-Ethoxy-5-fluorouracil

Disclaimer: Publicly available scientific literature lacks specific experimental data on the biological activity of 2-Ethoxy-5-fluorouracil. This guide is constructed based on the well-established biological activities of its parent compound, 5-fluorouracil (5-FU), and data from closely related 2-alkoxy-5-fluorouracil derivatives. The information presented herein serves as a foundational resource for researchers and drug development professionals, with the explicit understanding that direct experimental validation of this compound is required.

Introduction

This compound is a synthetic derivative of the widely used chemotherapeutic agent 5-fluorouracil. As a member of the fluoropyrimidine class of compounds, its biological activity is anticipated to be similar to that of 5-FU, acting as an antimetabolite to disrupt DNA and RNA synthesis in rapidly dividing cells. The addition of an ethoxy group at the 2-position of the pyrimidine ring may influence its solubility, membrane permeability, and metabolic activation, potentially altering its pharmacokinetic and pharmacodynamic properties compared to 5-FU. This document provides a comprehensive overview of the presumed mechanism of action, relevant signaling pathways, and exemplary experimental data and protocols for the evaluation of compounds like this compound.

Presumed Mechanism of Action and Signaling Pathways

The cytotoxic effects of this compound are likely mediated through its intracellular conversion to active metabolites that interfere with nucleic acid synthesis.[1] This mechanism is analogous to that of 5-fluorouracil.[1][2] The primary target is thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[1]

Upon entering the cell, this compound is expected to be metabolized to fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1]

-

Inhibition of Thymidylate Synthase: FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, which blocks the synthesis of dTMP from deoxyuridine monophosphate (dUMP).[1] The resulting depletion of dTMP leads to an imbalance of deoxynucleotide triphosphates and inhibits DNA synthesis and repair, ultimately inducing apoptosis in rapidly proliferating cancer cells.[2][3]

-

Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, while FUTP can be incorporated into RNA.[1] The incorporation of these fluorinated nucleotides disrupts the structure and function of DNA and RNA, contributing to the compound's cytotoxicity.[2]

The genotoxic stress induced by these mechanisms can activate various signaling pathways, including the p53-dependent apoptotic pathway.[1][3]

Quantitative Data: In Vitro Cytotoxicity of Related Compounds

While specific quantitative data for this compound is not available, a study on 2-butoxy-4-substituted 5-fluoropyrimidines provides valuable insight into the potential cytotoxic activity of 2-alkoxy-5-fluorouracil derivatives. The following table summarizes the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of these compounds against various human cancer cell lines.

| Compound | A549 (Lung Carcinoma) IC50 (µM) | HL-60 (Promyelocytic Leukemia) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | BEL-7402 (Hepatocellular Carcinoma) IC50 (µM) |

| 2-butoxy-4-chloro-5-fluoropyrimidine | 0.10 | 1.66 | 0.59 | Not Reported |

| Compound 6d | Not Reported | Not Reported | 9.73 | Sub-micromolar |

| Compound 6e | Not Reported | 8.83 | Not Reported | Sub-micromolar |

| Compound 6b, 6f, 6p, 6s-u | Not Reported | Not Reported | Not Reported | Sub-micromolar |

Data extracted from a study on 2-butoxy-4-substituted 5-fluoropyrimidines, presented as a representative example.

Experimental Protocols

The evaluation of the biological activity of a compound like this compound typically involves a series of in vitro assays. A fundamental and widely used method is the MTT assay to determine cytotoxicity.

MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., A549, HL-60, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

This compound (or test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from culture.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Create a series of dilutions of the test compound in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

Conclusion

This compound holds potential as an anticancer agent due to its structural similarity to 5-fluorouracil. It is presumed to act as an antimetabolite, primarily by inhibiting thymidylate synthase and disrupting DNA and RNA synthesis. However, a comprehensive understanding of its biological activity, including its specific potency, metabolic fate, and precise molecular interactions, requires dedicated experimental investigation. The data from related 2-alkoxy-5-fluorouracil derivatives suggest that modifications at the 2-position can yield compounds with significant cytotoxic activity. The experimental protocols and workflows outlined in this guide provide a robust framework for the future in vitro evaluation of this compound and other novel fluoropyrimidine derivatives. Such studies are essential to determine its therapeutic potential and to guide further preclinical and clinical development.

References

An In-depth Technical Guide on the Synthesis of 2-Ethoxy-5-fluorouracil Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Ethoxy-5-fluorouracil and its derivatives, compounds of significant interest in the development of novel anticancer agents. This document details the core synthetic pathways, experimental protocols, and relevant biological context, presenting quantitative data in a structured format for ease of comparison and analysis.

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and stomach cancers. Its mechanism of action primarily involves the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[1] However, its clinical efficacy is often limited by severe side effects and the development of drug resistance.

To address these limitations, extensive research has focused on the synthesis of 5-FU derivatives with improved pharmacological profiles. The introduction of an ethoxy group at the 2-position of the 5-fluorouracil scaffold has been explored as a strategy to modulate the compound's lipophilicity, metabolic stability, and biological activity. This guide outlines the key synthetic routes to access these promising derivatives.

Synthetic Pathways

The primary synthetic route to this compound derivatives commences with the readily available antimetabolite, 5-Fluorouracil. The overall transformation involves a three-step process:

-

Chlorination: Conversion of 5-Fluorouracil to the key intermediate, 2,4-dichloro-5-fluoropyrimidine.

-

Regioselective Ethoxylation: Introduction of the ethoxy group at the C2 position of the pyrimidine ring.

-

Hydrolysis: Conversion of the C4 substituent to a hydroxyl group to yield the final this compound.

This synthetic strategy is depicted in the workflow diagram below.

Caption: General synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of 2,4-Dichloro-5-fluoropyrimidine

The initial step involves the chlorination of 5-Fluorouracil using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base.

Procedure:

A mixture of 5-fluorouracil (1.0 eq) and phosphorus oxychloride (a common molar ratio is 1:10) is prepared in the presence of an acid acceptor like N,N-dimethylaniline (DMA) (typically 1.5 eq).[2] The reaction mixture is heated to approximately 114°C for 2 hours.[2] After completion of the reaction, the mixture is cooled and carefully quenched with ice-cold water. The product is then extracted with an organic solvent, such as dichloromethane. The organic layer is washed, dried, and concentrated to yield 2,4-dichloro-5-fluoropyrimidine, which can be used in the subsequent step with or without further purification. A patent describes a similar large-scale production where 5-fluoropyrimidine-2,4-diol is mixed with phosphorous oxychloride and heated to about 100°C, followed by the slow addition of N,N-dimethylaniline.[3]

Regioselective Synthesis of 2-Ethoxy-4-chloro-5-fluoropyrimidine

The regioselective introduction of the ethoxy group at the C2 position is a critical step. The C4 position of 2,4-dichloropyrimidines is generally more susceptible to nucleophilic attack.[4] However, specific reaction conditions can favor substitution at the C2 position.

Procedure:

To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable solvent such as ethanol, a solution of sodium ethoxide (NaOEt) in ethanol is added dropwise at a controlled temperature, often at or below room temperature. The use of one equivalent of the nucleophile is crucial to favor monosubstitution. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by removing the solvent, followed by partitioning between water and an organic solvent. The organic layer is then dried and concentrated to afford 2-ethoxy-4-chloro-5-fluoropyrimidine.

Synthesis of this compound via Hydrolysis

The final step involves the conversion of the 4-chloro group to a hydroxyl group to form the uracil ring. This is typically achieved through hydrolysis.

Procedure:

2-Ethoxy-4-chloro-5-fluoropyrimidine is subjected to hydrolysis, which can be carried out under aqueous acidic or basic conditions. For instance, the compound can be refluxed in an aqueous solution.[5] The progress of the reaction is monitored until the starting material is consumed. After cooling, the pH of the solution is adjusted to precipitate the product. The solid is then collected by filtration, washed with water, and dried to yield this compound. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Quantitative Data

The following table summarizes the key quantitative data for the intermediates and the final product in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 5-Fluorouracil | C₄H₃FN₂O₂ | 130.08 | 282-286 (dec.) | - |

| 2,4-Dichloro-5-fluoropyrimidine | C₄HCl₂FN₂ | 166.97 | 37-41 | Up to 92.2[2] |

| This compound | C₆H₇FN₂O₂ | 158.13 | 180-184[6] | - |

Note: Yields are highly dependent on specific reaction conditions and scale.

Biological Activity and Signaling Pathways

Derivatives of 5-fluorouracil, including 2-alkoxy analogs, are primarily investigated for their potential as anticancer agents. The fundamental mechanism of action is expected to be similar to that of 5-FU, which involves the intracellular conversion to active metabolites that disrupt DNA and RNA synthesis.

The key active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate, a necessary precursor for DNA replication.[7] Additionally, the metabolites 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively, leading to dysfunction of these macromolecules and inducing apoptosis.[1]

The introduction of a 2-ethoxy group may influence the compound's metabolic activation, cellular uptake, and interaction with target enzymes, potentially leading to an altered efficacy and toxicity profile compared to the parent drug. The following diagram illustrates the generally accepted mechanism of action for 5-fluorouracil derivatives.

Caption: Mechanism of action of 5-fluorouracil derivatives.

Conclusion

The synthesis of this compound derivatives represents a promising avenue in the quest for more effective and less toxic anticancer agents. The synthetic route, starting from 5-fluorouracil, is well-established, though optimization of the regioselective ethoxylation step is crucial for efficient production. Further investigation into the specific biological effects imparted by the 2-ethoxy group will be vital in elucidating the full therapeutic potential of this class of compounds. This guide provides a solid foundation for researchers and drug development professionals to explore the synthesis and biological evaluation of these intriguing 5-fluorouracil derivatives.

References

- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]

- 6. This compound | CAS#:56177-80-1 | Chemsrc [chemsrc.com]

- 7. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

Structure-Activity Relationship of 2-Ethoxy-5-fluorouracil Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-alkoxy-5-fluorouracil analogs as potential anticancer agents. Due to the limited availability of specific data on 2-ethoxy-5-fluorouracil, this guide leverages a comprehensive study on the closely related 2-butoxy-4-substituted-5-fluoropyrimidine derivatives to elucidate key SAR principles. This document summarizes quantitative biological activity, details relevant experimental protocols, and visualizes associated cellular mechanisms and workflows. The insights provided herein are intended to guide further research and development of more potent and selective 5-fluorouracil-based cancer therapeutics.

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, exerting its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS) and by its incorporation into RNA and DNA.[1] However, its clinical utility is often hampered by a narrow therapeutic index and the development of drug resistance. To address these limitations, numerous derivatives of 5-FU have been synthesized and evaluated. Modifications at the N1, N3, and C5 positions of the pyrimidine ring have been extensively explored. More recently, substitutions at the C2 and C4 positions have garnered interest as a strategy to modulate the pharmacological properties of the 5-FU scaffold.

This guide focuses on the structure-activity relationship of 2-alkoxy-5-fluorouracil analogs, with a particular emphasis on understanding how modifications at the 2- and 4-positions influence cytotoxic activity. While direct experimental data for this compound is scarce, a pivotal study on a series of 2-butoxy-4-substituted-5-fluoropyrimidines provides a valuable framework for understanding the SAR of this class of compounds.

Core Structure and Analogs

The core structure of the analogs discussed in this guide is based on the 5-fluorouracil scaffold, with key modifications at the 2- and 4-positions. The primary focus is on derivatives featuring a 2-alkoxy group, using the 2-butoxy analogs as a representative case study.

Quantitative Biological Activity

The in vitro cytotoxic activity of a series of 2-butoxy-4-substituted-5-fluoropyrimidine derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Compound | R | A549 (Lung) IC50 (μM) | HL-60 (Leukemia) IC50 (μM) | MCF-7 (Breast) IC50 (μM) | BEL-7402 (Liver) IC50 (μM) |

| 5 | Cl | 0.10 | 1.66 | 0.59 | - |

| 6a | OCH3 | >50 | >50 | >50 | >50 |

| 6b | OC2H5 | - | - | - | 0.85 |

| 6d | O-n-Bu | 28.31 | 10.21 | 9.73 | 0.52 |

| 6e | O-i-Bu | 16.25 | 8.83 | 12.05 | 0.74 |

| 6f | O-s-Bu | - | - | - | 0.91 |

| 6p | NH-n-Pr | - | - | - | 0.63 |

| 6s | NH-c-Pr | - | - | - | 0.21 |

| 6t | NH-n-Bu | - | - | - | 0.33 |

| 6u | NH-i-Bu | - | - | - | 0.48 |

| 5-FU | - | 18.2 | 0.78 | 4.9 | - |

Data extracted from the study on 2-butoxy-4-substituted 5-fluoropyrimidines and is intended for comparative SAR analysis.[2]

Structure-Activity Relationship (SAR) Analysis

The cytotoxic data reveals several key SAR trends for this class of compounds:

-

Substitution at the 4-position is critical for activity. The parent compound with a chlorine atom at the 4-position (Compound 5 ) exhibited the highest potency across the A549, HL-60, and MCF-7 cell lines.[2]

-

Alkoxy substitutions at the 4-position generally lead to decreased activity compared to the 4-chloro derivative. For instance, the 4-methoxy analog (Compound 6a ) was inactive, while longer alkoxy chains (Compounds 6d , 6e , 6f ) showed moderate to low micromolar activity.[2]

-

Amino substitutions at the 4-position appear to be more favorable than alkoxy groups, particularly for the BEL-7402 liver cancer cell line. Compounds with small alkylamino and cycloalkylamino groups (Compounds 6p , 6s , 6t , 6u ) displayed sub-micromolar IC50 values against this cell line.[2]

-

The nature of the alkyl chain in both alkoxy and amino substituents influences potency. For the 4-alkoxy derivatives, a branched chain (isobutyl, 6e ) was slightly more potent than a straight chain (n-butyl, 6d ) in A549 and HL-60 cells.[2] Among the 4-amino derivatives tested against BEL-7402 cells, the cyclopropylamino substituent (6s ) was the most potent.[2]

Experimental Protocols

General Synthesis of 2-Alkoxy-4-substituted-5-fluoropyrimidines

The synthesis of the target compounds generally proceeds through a multi-step process starting from 5-fluorouracil.

Step 1: Chlorination of 5-Fluorouracil 5-Fluorouracil is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), often in the presence of a base like N,N-dimethylaniline, to yield 2,4-dichloro-5-fluoropyrimidine.

Step 2: Selective Alkoxylation at the 2-Position The more reactive chlorine atom at the 2-position of 2,4-dichloro-5-fluoropyrimidine is selectively displaced by an alkoxide. For the synthesis of 2-butoxy derivatives, sodium butoxide would be used. This reaction is typically carried out in the corresponding alcohol as the solvent at a controlled temperature.

Step 3: Nucleophilic Substitution at the 4-Position The remaining chlorine atom at the 4-position is then displaced by various nucleophiles (e.g., alkoxides, amines) to generate the final 2-alkoxy-4-substituted-5-fluoropyrimidine analogs. This reaction is generally performed in a suitable solvent like acetonitrile or DMF, often with the addition of a base such as triethylamine to neutralize the HCl generated.

Workflow for Synthesis of 2-Alkoxy-4-substituted-5-fluoropyrimidines

Caption: Synthetic workflow for 2-alkoxy-4-substituted-5-fluoropyrimidines.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic series) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Workflow for MTT Cytotoxicity Assay

References

In Vitro Metabolism of Fluoropyrimidines: A Technical Guide for Drug Development Professionals

Disclaimer: As of the latest literature search, specific data on the in vitro metabolism of 2-Ethoxy-5-fluorouracil is not publicly available. This guide provides a comprehensive overview of the established in vitro metabolic pathways and experimental methodologies for 5-fluorouracil (5-FU) and its key prodrugs. These methodologies and metabolic routes are highly relevant for investigating novel fluoropyrimidine derivatives such as this compound.

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors.[1][2] Its efficacy is intrinsically linked to its complex intracellular metabolism, leading to the formation of active cytotoxic nucleotides. Conversely, its catabolism, primarily in the liver, significantly influences its bioavailability and toxicity profile.[1][3] Understanding the in vitro metabolism of 5-FU and its derivatives is therefore critical for the development of new, safer, and more effective anticancer agents. This guide details the primary metabolic pathways of 5-FU and provides standardized protocols for their in vitro investigation.

Metabolic Pathways of 5-Fluorouracil

The metabolism of 5-FU is characterized by two competing pathways: anabolism, which leads to the formation of active cytotoxic compounds, and catabolism, which results in inactive metabolites.[1][4]

Anabolic Pathway (Activation): A small fraction of administered 5-FU is converted into three active metabolites:

-

Fluorodeoxyuridine monophosphate (FdUMP): Inhibits thymidylate synthase (TS), leading to depletion of thymidine and subsequent disruption of DNA synthesis.[1]

-

Fluorodeoxyuridine triphosphate (FdUTP): Can be incorporated into DNA, causing DNA damage.[5]

-

Fluorouridine triphosphate (FUTP): Is incorporated into RNA, interfering with RNA processing and function.[5]

The initial and rate-limiting step in the anabolic pathway is catalyzed by orotate phosphoribosyltransferase (OPRT).[4]

Catabolic Pathway (Inactivation): The majority (around 80-85%) of the administered 5-FU dose is rapidly catabolized, primarily in the liver, by dihydropyrimidine dehydrogenase (DPD).[1][3] This pathway leads to the formation of inactive metabolites such as 5,6-dihydro-5-fluorouracil (DHFU), α-fluoro-β-ureidopropionate (FUPA), and α-fluoro-β-alanine (FBAL).[5] The activity of DPD is a critical determinant of 5-FU clearance and toxicity.

Below is a diagram illustrating the key metabolic pathways of 5-fluorouracil.

Caption: Metabolic pathways of 5-fluorouracil.

Experimental Protocols for In Vitro Metabolism Studies

The following protocols are standard methodologies used to investigate the in vitro metabolism of xenobiotics and are applicable to the study of this compound.

A typical workflow for assessing in vitro metabolism involves incubation of the test compound with a biological matrix, followed by analysis of the reaction mixture.

Caption: General workflow for in vitro metabolism assays.

This is a common preliminary assay to identify which cytochrome P450 (CYP) enzymes are involved in the metabolism of a compound.

-

Materials:

-

Test compound (e.g., this compound)

-

Pooled human liver microsomes (HLM)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Control compounds (if necessary)

-

Acetonitrile (for reaction termination)

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the parent compound and potential metabolites using LC-MS/MS.

-

To identify the specific CYP isoforms responsible for metabolism, the test compound is incubated with individual recombinant human CYP enzymes.

-

Materials:

-

Test compound

-

Baculovirus-insect cell expressed recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP3A4)

-

Cytochrome P450 reductase

-

Liposomes

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH

-

-

Procedure:

-

Follow a similar procedure to the HLM assay, but replace the HLM with a mixture of the specific recombinant CYP enzyme, cytochrome P450 reductase, and liposomes.

-

Run parallel incubations for each CYP isoform of interest.

-

Analyze the formation of metabolites to determine the contribution of each enzyme.

-

Quantitative Data Presentation

While specific quantitative data for this compound is unavailable, the following tables illustrate how such data for 5-FU and its prodrugs can be presented.

Table 1: Michaelis-Menten Kinetic Parameters for Tegafur Metabolism to 5-FU by Recombinant CYP Isoforms.

| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol P450) |

| CYP1A2 | 150 | 1.2 |

| CYP2A6 | 300 | 2.5 |

| CYP2C8 | 250 | 0.8 |

| CYP2E1 | 400 | 1.0 |

Data is illustrative and based on typical findings for prodrugs of 5-FU.

Table 2: Inhibition of 5-FU Formation from Tegafur by CYP-Specific Inhibitors in Human Liver Microsomes.

| Inhibitor (CYP Isoform) | Concentration (µM) | % Inhibition |

| Furafylline (CYP1A2) | 10 | 65 |

| Coumarin (CYP2A6) | 50 | 50 |

| Quercetin (CYP2C8) | 20 | 40 |

| Ketoconazole (CYP3A4) | 1 | 15 |

Data is illustrative and based on typical findings for prodrugs of 5-FU.[6]

Analytical Methods

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of 5-FU and its metabolites in biological matrices due to its high sensitivity and selectivity.[2][7]

-

Sample Preparation: Protein precipitation is a common method for sample cleanup.

-

Chromatography: Reversed-phase chromatography is typically used to separate the parent drug from its metabolites.

-

Mass Spectrometry: Multiple reaction monitoring (MRM) mode is employed for quantification, providing high specificity.

Conclusion

The in vitro metabolism of fluoropyrimidine-based drugs is a complex interplay of activation and deactivation pathways that are crucial for their therapeutic effect and safety profile. Although direct metabolic data for this compound is not yet available, the established methodologies for 5-FU and its prodrugs provide a robust framework for its investigation. The experimental protocols and analytical methods detailed in this guide offer a solid foundation for researchers and drug development professionals to elucidate the metabolic fate of novel fluoropyrimidine derivatives. Such studies are indispensable for optimizing drug design and predicting clinical outcomes.

References

- 1. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo effect of 5-ethynyluracil on 5-fluorouracil metabolism determined by 19F nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Roles of cytochromes P450 1A2, 2A6, and 2C8 in 5-fluorouracil formation from tegafur, an anticancer prodrug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Ethoxy-5-fluorouracil (CAS Number: 56177-80-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-fluorouracil, with the CAS number 56177-80-1, is a chemical compound primarily recognized as a specified impurity of the widely used antineoplastic agent, 5-Fluorouracil (5-FU).[1] Designated as Fluorouracil Impurity F in the European Pharmacopoeia (EP) and Fluorouracil Related Compound F by the United States Pharmacopeia (USP), its presence in 5-FU drug substances and products is closely monitored to ensure the safety and efficacy of the therapy.[2][3] This technical guide provides a comprehensive overview of this compound, with a focus on its physicochemical properties, analytical control, and its relationship with the parent drug, 5-Fluorouracil.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for the development of analytical methods and for understanding its behavior as an impurity.

| Property | Value | Reference |

| CAS Number | 56177-80-1 | [3] |

| Synonyms | 2-Ethoxy-5-fluoropyrimidin-4(1H)-one, Fluorouracil EP Impurity F, Fluorouracil Related Compound F | [2][3] |

| Molecular Formula | C6H7FN2O2 | [3] |

| Molecular Weight | 158.13 g/mol | [3] |

| Melting Point | 180-184 °C | [2] |

| Appearance | Off-white solid | [4] |

| Solubility | Soluble in Methanol and DMSO | [4] |

Context: The Significance of 5-Fluorouracil

To understand the importance of controlling impurities like this compound, it is crucial to first understand the mechanism of action of the active pharmaceutical ingredient, 5-Fluorouracil.

Mechanism of Action of 5-Fluorouracil

5-Fluorouracil is an antimetabolite that exerts its cytotoxic effects through multiple mechanisms after intracellular conversion to its active metabolites. The primary mechanism involves the inhibition of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, a nucleoside required for DNA replication.[5] The active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, thereby blocking the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). This leads to a depletion of thymidine, which in turn inhibits DNA synthesis and repair, ultimately causing cell death in rapidly dividing cancer cells.

Another significant mechanism of 5-FU's cytotoxicity is its incorporation into RNA. The metabolite 5-fluorouridine triphosphate (FUTP) is incorporated into various RNA species, disrupting RNA processing and function.[5] To a lesser extent, the metabolite 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage.

Metabolism of 5-Fluorouracil

The metabolic fate of 5-FU is complex, involving both anabolic pathways that lead to its activation and catabolic pathways that result in its degradation and inactivation. The majority of administered 5-FU is catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD) in the liver. Variations in DPD activity can significantly impact the drug's efficacy and toxicity.

Analytical Control of this compound

As a specified impurity, the levels of this compound in 5-FU are controlled within strict limits defined by pharmacopoeias. The primary analytical technique for the separation and quantification of related substances in 5-FU is High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis of Fluorouracil Impurities

While the specific details of the pharmacopoeial methods are proprietary, a general experimental protocol for the analysis of 5-FU and its impurities by HPLC is outlined below. This protocol is based on commonly used methods for the analysis of polar, small molecules.

Objective: To separate and quantify this compound (Impurity F) and other related substances from the 5-Fluorouracil active pharmaceutical ingredient.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Reference standards for 5-Fluorouracil and this compound.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium dihydrogen phosphate (analytical grade).

-

Orthophosphoric acid (analytical grade).

-

Purified water (HPLC grade).

Chromatographic Conditions (Typical):

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: 260-270 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the reference standards of 5-Fluorouracil and this compound in a suitable diluent (e.g., a mixture of mobile phase or water/methanol) to prepare stock solutions. Prepare working standards by serial dilution to concentrations that bracket the expected impurity levels.

-

Sample Preparation: Accurately weigh and dissolve the 5-Fluorouracil sample in the same diluent as the standards to achieve a known concentration.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

System Suitability: Before sample analysis, inject a system suitability solution (containing both 5-FU and the impurity) to verify the performance of the chromatographic system (e.g., resolution, tailing factor, and reproducibility).

-

Quantification: Identify the peaks of 5-FU and this compound in the sample chromatogram based on their retention times compared to the standards. Calculate the concentration of the impurity in the sample using the peak areas and the concentration of the standard.

Synthesis and Formation

While specific synthetic routes for the intentional production of this compound are not widely published, it is likely formed as a byproduct during the synthesis of 5-Fluorouracil or through degradation. The presence of an ethoxy group suggests a potential reaction with ethanol or an ethoxide source during one of the synthetic steps or as a result of the degradation of a related compound in the presence of ethanol.

Biological Activity and Toxicology

There is a notable lack of publicly available data on the specific biological activity and toxicological profile of this compound. As an impurity, it is generally assumed to have significantly less or no therapeutic activity compared to the parent drug. However, the absence of data does not equate to an absence of potential biological effects. The stringent control of impurities in pharmaceutical products is a precautionary measure to minimize any potential risks to patient safety, which could include direct toxicity or interference with the efficacy of the active pharmaceutical ingredient.

Conclusion

This compound is a critical quality attribute of the active pharmaceutical ingredient 5-Fluorouracil. While it is not a therapeutically active compound, its control is mandated by regulatory bodies to ensure the purity, safety, and consistency of 5-FU formulations. For researchers and professionals in drug development, a thorough understanding of this and other impurities is essential for robust analytical method development, validation, and the overall quality control strategy for 5-Fluorouracil. The information provided in this guide serves as a foundational resource for these activities.

References

Solubility of Fluoropyrimidine Derivatives: A Technical Guide for Researchers

Disclaimer: This document addresses the solubility of the widely studied antimetabolite, 5-fluorouracil (5-FU). Extensive searches for quantitative solubility data specifically for 2-Ethoxy-5-fluorouracil did not yield specific experimental results. Given that this compound is a derivative of 5-FU, the comprehensive data and methodologies presented herein for the parent compound serve as a critical reference point for researchers, scientists, and drug development professionals.

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy regimens for a variety of solid tumors, including colorectal, breast, and head and neck cancers.[1] Its therapeutic efficacy is intrinsically linked to its bioavailability and ability to reach target tissues, making solubility a critical physicochemical parameter. Understanding the solubility of 5-FU in different solvent systems is paramount for the development of effective oral and parenteral drug delivery systems.[2] This guide provides an in-depth overview of the solubility of 5-FU in various solvents, details the experimental protocols for its determination, and illustrates its metabolic pathway.

Quantitative Solubility Data for 5-Fluorouracil

The solubility of 5-FU has been experimentally determined in a range of pure and binary solvent systems. The data reveals that solubility is temperature-dependent, generally increasing with a rise in temperature.[3]

Solubility in Pure Solvents

The mole fraction solubility of 5-FU in eleven different pure solvents was investigated across a temperature range of 278.15 K to 333.15 K.[3][4] The results are summarized in the table below. Among the tested solvents, Dimethyl Sulfoxide (DMSO) is noted as one of the best solvents for halogenated uracils.[3]

| Solvent | Temperature (K) | Mole Fraction Solubility (10^4 * x) |

| Water | 293.00 | 21.0 |

| 298.00 | 19.0 | |

| Methanol | 298.15 | 7.32 |

| 313.15 | 13.01 | |

| Ethanol | 298.15 | 2.53 |

| 313.15 | 4.65 | |

| 1-Propanol | 298.15 | 1.48 |

| 313.15 | 2.76 | |

| Isopropanol | 298.15 | 1.05 |

| 313.15 | 1.99 | |

| n-Butanol | 298.15 | 0.94 |

| 313.15 | 1.76 | |

| Acetone | 298.15 | 4.01 |

| 313.15 | 6.55 | |

| Ethyl Acetate | 298.15 | 0.89 |

| 313.15 | 1.63 | |

| Acetonitrile | 298.15 | 2.45 |

| 313.15 | 4.30 | |

| 1,4-Dioxane | 298.15 | 9.00 |

| 313.15 | 15.63 | |

| Tetrahydrofuran | 298.15 | 2.14 |

| 313.15 | 4.04 | |

| DMSO | - | High Solubility |

| PBS (pH 7.2) | - | ~8 mg/mL |

Data compiled from studies utilizing the polythermal method.[2][3][4]

Solubility in Binary Solvent Mixtures

The solubility of 5-FU has also been characterized in binary solvent systems, most notably ethanol-water mixtures.[5] These studies are crucial for optimizing formulations. It was observed that the solubility of 5-FU in these mixtures can exceed its solubility in either of the pure solvents, a phenomenon known as cosolvency.[3][4] The mole fraction solubility of 5-FU in various ethanol-water mixtures was determined at temperatures ranging from 293.15 K to 323.15 K.[5]

| Ethanol Mass Fraction | Temperature (K) | Mole Fraction Solubility (10^4 * x) |

| 0.00 (Pure Water) | 298.15 | 23.3 |

| 0.20 | 298.15 | 39.5 |

| 0.40 | 298.15 | 50.3 |

| 0.60 | 298.15 | 49.9 |

| 0.80 | 298.15 | 27.9 |

| 1.00 (Pure Ethanol) | 298.15 | 2.53 |

Data indicates a peak in solubility at an intermediate ethanol mass fraction, demonstrating the effect of cosolvency.[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The "shake-flask" method is considered the gold standard, but other techniques like the polythermal method are also widely used.[6]

Polythermal Method

The polythermal method is employed to determine the temperature at which a solution of a known composition reaches saturation.[7] This method is particularly useful for studying the temperature-dependence of solubility.[2][3]

Methodology:

-

Sample Preparation: A precise amount of the solute (5-FU) and solvent are weighed and placed into a sealed vial.

-

Heating and Cooling Cycles: The vial is subjected to controlled heating and cooling cycles within a multiple reactor system (e.g., Crystal16).

-

Clarity Point Detection: The temperature at which the last solid particles dissolve upon heating (the clear point) and the temperature at which the first crystals appear upon cooling (the cloud point) are accurately measured.

-

Data Correlation: The experimental solubility data is then correlated using thermodynamic models such as the modified Apelblat or λh model equations to interpolate and extrapolate solubility values.[3][4]

Caption: Workflow for the Polythermal Solubility Determination Method.

Gravimetric Method

The gravimetric method is a classic and straightforward technique for determining solubility by measuring the mass of the solute in a saturated solution.[8]

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solute (e.g., sodium chloride in the reference, adaptable for 5-FU) is added to a known volume of the solvent in a flask. The mixture is agitated (e.g., shaken) for an extended period (often 24 hours or more) at a constant temperature to ensure equilibrium is reached.[8][9]

-

Sample Separation: The saturated solution is carefully filtered to remove any undissolved solid.

-

Solvent Evaporation: A precise volume of the clear filtrate is pipetted into a pre-weighed evaporating dish.[8] The solvent is then evaporated by gentle heating (e.g., in an oven at 100°C) until a constant weight of the dry solute is achieved.[10]

-

Calculation: The mass of the solute is determined by subtracting the initial weight of the dish from the final weight. The solubility is then calculated and expressed as the mass of solute per volume or mass of the solvent.[8]

Metabolic Pathway of 5-Fluorouracil

Upon administration, 5-FU, a prodrug, undergoes intracellular conversion into several active metabolites that exert its cytotoxic effects.[11][12] Understanding this pathway is crucial for comprehending its mechanism of action and potential resistance mechanisms.

The primary mechanisms of 5-FU's anticancer activity are:

-

Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, which is essential for DNA synthesis. This inhibition leads to a depletion of thymidine, causing "thymineless death" in rapidly dividing cancer cells.[12][13]

-

Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) are incorporated into RNA and DNA, respectively. This disrupts RNA processing and DNA function and integrity.[11][13]

The catabolism of 5-FU is primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD), which converts it into inactive metabolites.[14][15]

Caption: Metabolic Activation and Catabolism of 5-Fluorouracil (5-FU).

Conclusion

While specific solubility data for this compound remains elusive in the reviewed literature, the extensive information available for its parent compound, 5-fluorouracil, provides a robust foundation for research and development. The solubility of 5-FU is highly dependent on the solvent system and temperature, with cosolvents playing a significant role in enhancing its solubility. The detailed experimental protocols, such as the polythermal and gravimetric methods, offer reliable means for determining these crucial parameters for new derivatives. A thorough understanding of 5-FU's solubility, combined with knowledge of its metabolic pathways, is indispensable for the rational design of novel formulations and for optimizing the therapeutic potential of this important class of antimetabolites.

References

- 1. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fulltext.calis.edu.cn [fulltext.calis.edu.cn]